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1,2-Distearoyl-3-oleoyl-rac-glycerol - 2190-29-6

1,2-Distearoyl-3-oleoyl-rac-glycerol

Catalog Number: EVT-1176282
CAS Number: 2190-29-6
Molecular Formula: C57H108O6
Molecular Weight: 889.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) is a triacylglycerol (TAG) molecule investigated for its potential as a cocoa butter replacer (CBR) [, , , ]. Its structural similarity to cocoa butter, particularly in terms of fatty acid composition and melting characteristics, makes it a suitable candidate for replicating the desirable properties of cocoa butter in various applications [, , , ].

Molecular Structure Analysis

Beyond its enzymatic synthesis, SSO is studied in the context of its interactions with other TAG molecules, particularly in binary mixtures [, ]. These studies investigate the phase behavior, polymorphic transitions, and thermal properties of SSO in blends with other TAGs like tristearin (SSS) and 1,3-distearoyl-2-oleoyl-glycerol (SOS) [, ]. Such analyses provide valuable insights into the crystallization kinetics, microstructure formation, and overall physicochemical properties of SSO-containing mixtures [, ].

Tristearin (SSS)

Relevance: Tristearin is structurally related to 1,2-Distearoyl-3-oleoyl-rac-glycerol, sharing two stearic acid chains. Studies have investigated the phase behavior of binary blends of SSO and SSS, revealing monotectic behavior with SSS dominating up to 70% SSO []. This research highlights the influence of SSO on SSS's crystallization and melting temperatures and the promotion of polymorphic transitions.

1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS)

Relevance: SOS is highly relevant to 1,2-Distearoyl-3-oleoyl-rac-glycerol due to their structural similarities and their frequent co-existence in fat mixtures. Research has identified the formation of a molecular compound between SSO and SOS, suggesting strong intermolecular interactions []. This finding has significant implications for understanding the crystallization behavior and functionality of fat blends containing both compounds.

Palmitic acid (C16:0)

Relevance: Palmitic acid, while not a triacylglycerol itself, is a significant component of the final product obtained in the enzymatic synthesis of 1,2-Distearoyl-3-oleoyl-rac-glycerol from fully hydrogenated soybean oil and oleic ethyl ester [, , ]. Its presence in the final product contributes to its overall fatty acid profile and may influence its physical characteristics.

Stearic acid (C18:0)

Relevance: Stearic acid is a major component of 1,2-Distearoyl-3-oleoyl-rac-glycerol, contributing two out of the three fatty acid chains in its structure [, , ]. The high stearic acid content contributes to SSO's physical properties, particularly its melting point and crystallization behavior.

Oleic acid (C18:1)

Relevance: Oleic acid is a vital component of 1,2-Distearoyl-3-oleoyl-rac-glycerol, contributing a single unsaturated fatty acid chain to its structure [, , ]. This single unsaturation significantly influences SSO's melting point, making it lower than that of fully saturated TAGs like tristearin.

Oleic ethyl ester (OEE)

Relevance: Oleic ethyl ester is a key reactant in the enzymatic synthesis of 1,2-Distearoyl-3-oleoyl-rac-glycerol. Its reaction with fully hydrogenated soybean oil, catalyzed by lipase, results in the formation of SSO along with other TAGs [, , ].

1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS)

Relevance: While not directly involved in the synthesis of SSO, sn-OOS was investigated for its thermal and structural properties when blended with SOS []. This research provides insights into the interactions between TAGs with varying degrees of saturation and their impact on the overall properties of fat mixtures, which could be relevant to understanding the behavior of SSO in similar blends.

PSO/POS (Palmitoyl-stearoyl-oleoyl-glycerol)

Relevance: PSO/POS is a byproduct generated during the enzymatic synthesis of 1,2-Distearoyl-3-oleoyl-rac-glycerol [, , ]. Its presence in the final product highlights the complexity of the reaction mixture and the potential challenges in achieving high purity SSO.

SOO/OSO (Stearoyl-oleoyl-oleoyl-glycerol)

Relevance: SOO/OSO is another byproduct formed during the enzymatic synthesis of 1,2-Distearoyl-3-oleoyl-rac-glycerol [, , ]. Its formation alongside SSO emphasizes the importance of purification steps to obtain a final product with a high SSO content.

Source and Classification

This compound can be derived from natural fats, such as mango kernel fat, which contains a complex mixture of triacylglycerols including 1,2-distearoyl-3-oleoyl-rac-glycerol. It falls under the classification of triacylglycerols, which are esters formed from glycerol and three fatty acids. The specific structure of 1,2-distearoyl-3-oleoyl-rac-glycerol gives it unique physical and chemical properties that are useful in various applications, such as emulsifiers and stabilizers in food products .

Synthesis Analysis

The synthesis of 1,2-distearoyl-3-oleoyl-rac-glycerol can be achieved through several methods, including enzymatic acidolysis and chemical interesterification.

Enzymatic Acidolysis

This method involves the use of lipases to catalyze the reaction between glycerol and fatty acids. The process typically occurs in a solvent-free system, allowing for higher yields and purity of the desired product. Key parameters include:

  • Temperature: Generally maintained between 40°C to 60°C.
  • Enzyme concentration: Varies depending on the source but typically ranges from 0.5% to 5% based on substrate weight.
  • Reaction time: Usually spans from several hours to a few days to ensure complete conversion.

Chemical Interesterification

This method involves the rearrangement of fatty acids on glycerol molecules using chemical catalysts. Conditions for this reaction may include:

  • Temperature: Often conducted at elevated temperatures (around 180°C).
  • Catalyst: Sodium methoxide or other alkaline catalysts are commonly used.
  • Time: Reaction times can vary from a few hours to overnight depending on the desired degree of interesterification .

Physical Properties

The compound exhibits unique melting characteristics due to its fatty acid composition. It typically has a melting point that varies depending on its polymorphic form, which can be influenced by temperature and processing conditions.

Chemical Reactions Analysis

1,2-Distearoyl-3-oleoyl-rac-glycerol participates in various chemical reactions typical of triacylglycerols:

Hydrolysis

In the presence of water and enzymes (lipases), it can undergo hydrolysis to release free fatty acids and glycerol.

Transesterification

This reaction can occur with alcohols to produce biodiesel or other glycerides.

Interesterification

As mentioned earlier, it can also undergo interesterification with other fats or oils to modify its properties for specific applications.

Mechanism of Action

The mechanism of action for 1,2-distearoyl-3-oleoyl-rac-glycerol primarily involves its role as an emulsifier in food systems. The compound stabilizes oil-in-water emulsions by reducing interfacial tension between oil droplets and water. This action is facilitated by its amphiphilic nature due to the presence of both hydrophobic stearic acid chains and a hydrophilic glycerol backbone.

Additionally, its ability to crystallize into different polymorphic forms allows it to impact textural properties in food products significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white solid.
  • Melting Point: Varies based on polymorphic form; generally ranges from 30°C to 50°C.

Chemical Properties

  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or prolonged exposure to air.
Applications

1,2-Distearoyl-3-oleoyl-rac-glycerol finds applications across various fields:

Food Industry

It is utilized as an emulsifier and stabilizer in margarine, spreads, and confectionery products due to its ability to improve texture and mouthfeel.

Pharmaceutical Industry

The compound serves as an excipient in drug formulations, enhancing solubility and bioavailability of poorly soluble drugs.

Cosmetic Industry

It is used in creams and lotions for its emollient properties, contributing to skin hydration and texture improvement.

Properties

CAS Number

2190-29-6

Product Name

1,2-Distearoyl-3-oleoyl-rac-glycerol

IUPAC Name

[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Molecular Formula

C57H108O6

Molecular Weight

889.5 g/mol

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25-

InChI Key

YFFIQXNTTVSKJC-FVDSYPCUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

(Z)-9-Octadecenoic Acid 2,3-Bis[(1-oxooctadecyl)oxy]propyl Ester; 2,3-Distearo-1-olein; 3-Oleo-1,2-di-stearin; (±)-Glycerol 1,2-Distearate 3-oleate; 1,2-Distearo-3-olein; 1,2-Distearoyl-3-oleoyl-rac-glycerol; 1-Oleo-2,3-distearin; 1-Oleoyl distearin;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

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